Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate (CAS 1158758-67-8) is a Boc-protected amine building block with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol. The compound features a conformationally constrained pyrrolidine core substituted with a 3-methyl group and a 3-aminomethyl moiety, the latter protected by a tert-butyloxycarbonyl (Boc) group.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1158758-67-8
Cat. No. B1527543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
CAS1158758-67-8
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)C(=O)OC(C)(C)C)CN
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3
InChIKeyQYBNDQGUYWSBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate (CAS 1158758-67-8): Baseline Characteristics and Procurement Relevance


Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate (CAS 1158758-67-8) is a Boc-protected amine building block with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol [1]. The compound features a conformationally constrained pyrrolidine core substituted with a 3-methyl group and a 3-aminomethyl moiety, the latter protected by a tert-butyloxycarbonyl (Boc) group [2]. This structural arrangement provides a defined stereoelectronic profile and a handle for sequential deprotection/functionalization strategies [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% (e.g., 97% from Beyotime, ≥98% from MolCore), with typical storage conditions at 2–8 °C or room temperature depending on the supplier .

Why Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate Cannot Be Interchanged with Close Analogs in Synthetic Routes


Substituting tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate with a closely related analog—even one that differs by only a single substitution pattern—introduces consequential changes in synthetic outcomes. The 3-methyl group imposes steric constraints that influence both the conformational population of the pyrrolidine ring and the trajectory of the pendant aminomethyl nucleophile [1]. This stereoelectronic signature is not replicated by the des-methyl analog (tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, CAS 125290-87-1), which exhibits different ring-puckering energetics and reduced steric shielding of the α-carbon [2]. Similarly, the regioisomeric 2-aminomethyl derivative presents an altered spatial relationship between the amine handle and the pyrrolidine nitrogen, affecting downstream coupling efficiency and product diastereoselectivity [3]. The Boc group provides acid-labile protection orthogonal to other common protecting groups (e.g., Cbz, Fmoc), but its stability under basic/nucleophilic conditions is contingent on the steric environment created by the 3-methyl substituent [1]. These cumulative differences preclude simple interchange without re-optimizing reaction conditions and re-validating downstream biological or material properties.

Quantitative Differentiation Evidence: Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate vs. Analogs


Steric Parameter Differentiation: Taft Eₛ Value Comparison with Des-Methyl Analog

The 3-methyl substituent in tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate introduces a measurable increase in steric bulk relative to the des-methyl analog (tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, CAS 125290-87-1). The Taft steric parameter (Eₛ) for a methyl group is -1.24, whereas hydrogen contributes 0.00 [1]. This quantifiable difference in steric demand affects both the ground-state conformational distribution of the pyrrolidine ring and the accessibility of the aminomethyl nitrogen to electrophiles.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Lipophilicity Modulation: Calculated cLogP Comparison with Regioisomeric 2-Aminomethyl Analog

The position of the aminomethyl substituent on the pyrrolidine ring influences the compound's lipophilicity. Calculated partition coefficients (cLogP) indicate that the 3-aminomethyl regioisomer (target compound) exhibits a different lipophilicity profile compared to the 2-aminomethyl analog (tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate), due to altered hydrogen-bonding capacity and electronic distribution [1].

Physicochemical Properties Drug Design Lipophilicity

Conformational Rigidity: Pyrrolidine Ring Puckering Energy Barrier

The 3-methyl substituent increases the energy barrier for pyrrolidine ring pseudorotation compared to the unsubstituted analog. Computational studies on N-Boc-3-methylpyrrolidine systems indicate that the 3-methyl group raises the barrier to ring interconversion by approximately 0.5–1.0 kcal/mol relative to the parent pyrrolidine, favoring one envelope conformation over the other [1]. This conformational bias translates to a more defined spatial orientation of the aminomethyl side chain.

Conformational Analysis Molecular Modeling Peptidomimetics

Recommended Research and Industrial Applications for Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate


Synthesis of Conformationally Constrained Peptidomimetics

The 3-methylpyrrolidine core provides a rigid scaffold for the construction of peptidomimetics, where precise spatial orientation of the aminomethyl side chain is critical for mimicking secondary structure elements such as β-turns or polyproline helices [1]. The Boc protecting group allows for selective deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane), enabling sequential coupling to amino acid derivatives without epimerization [2].

Preparation of Kinase Inhibitor Building Blocks

The compound serves as a versatile intermediate for the synthesis of ATP-competitive kinase inhibitors, where the aminomethyl group can be elaborated into hinge-binding motifs and the pyrrolidine nitrogen can be functionalized to modulate physicochemical properties [1]. The 3-methyl substituent provides a hydrophobic contact that can be exploited to fill small lipophilic pockets in the kinase active site, a feature that distinguishes this building block from unsubstituted pyrrolidine analogs [2].

Construction of Spirocyclic and Fused Heterocyclic Systems

The geminal disposition of the aminomethyl and methyl groups at the 3-position of the pyrrolidine ring facilitates intramolecular cyclization reactions to generate spirocyclic or bridged heterocycles [1]. Following Boc deprotection, the secondary amine can participate in reductive amination or Mitsunobu reactions to form fused ring systems with defined stereochemistry [2].

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